N-(4-butoxyphenyl)-N'-hexylethanediamide
Description
N-(4-butoxyphenyl)-N'-hexylethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 4-butoxyphenyl group and a hexyl chain. The 4-butoxyphenyl moiety consists of a phenyl ring with a butoxy (-O-C₄H₉) group at the para position, while the hexyl chain (C₆H₁₃) contributes to the compound’s lipophilicity.
The butoxy group enhances lipid solubility, which may improve membrane permeability in biological systems, while the hexyl chain further augments hydrophobicity.
Properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-hexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-5-7-8-13-19-17(21)18(22)20-15-9-11-16(12-10-15)23-14-6-4-2/h9-12H,3-8,13-14H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAVKRCUGZSANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)OCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy Chain Length Variants
Compounds with analogous structures but varying alkoxy chain lengths (Table 1) highlight the impact of substituent hydrophobicity:
Key Findings :
- This trade-off is critical for pharmaceutical bioavailability .
- The hexyl chain in this compound provides moderate hydrophobicity compared to pentyloxy or hexyloxy analogs, positioning it as a candidate for applications requiring balanced solubility.
Functional Group Modifications
Amides vs. Esters and Ketones
- Dyclonine Hydrochloride (): Contains a 4-butoxyphenyl group linked to a propanone and piperidinyl moiety.
- Hydroxamic Acids (): Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide feature hydroxamate (-CONHOH) groups, which exhibit stronger metal-chelating properties compared to simple amides. This difference could render hydroxamic acids more suitable for antioxidant or metalloenzyme inhibition roles .
Benzamide Derivatives
Compounds 9–12 in share a benzamide core with alkoxy-substituted phenyl groups. For example, N-[(2S)-3-[4-(hexyloxy)phenyl]-...-propan-2-yl]benzamide (Compound 12) includes a hexyloxy chain but lacks the ethanediamide backbone. The absence of dual amides may reduce intermolecular hydrogen bonding, affecting crystallinity and thermal stability .
Regulatory and Pharmacological Considerations
- Butonitazene (–4): A benzimidazole derivative with a 4-butoxyphenyl group, classified as a controlled substance due to opioid receptor activity. While structurally distinct from the target compound, the presence of the 4-butoxyphenyl group in both molecules underscores its prevalence in bioactive molecules. However, this compound’s diamide structure likely confers different receptor interactions, necessitating toxicity studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
